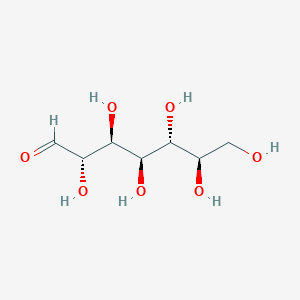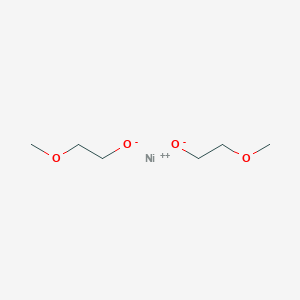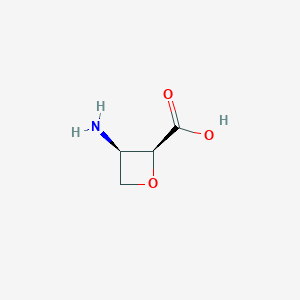
blasticidin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Blasticidin A is a derivative of the antibiotic blasticidin S, which is produced by the bacterium Streptomyces griseochromogenes. It exhibits potent antifungal and cytotoxic properties. Unlike its parent compound, this compound shows strong inhibitory activity towards aflatoxin production by Aspergillus parasiticus without significant toxicity to mice when administered orally. The structure of this compound, characterized by NMR and chemical degradation experiments, is a tetramic acid derivative with a highly oxygenated long alkyl chain, similar to aflastatin A (Sakuda et al., 2000).
Synthesis Analysis
The synthesis of blastidic acid, a component amino acid in blasticidin S (and by extension, related to this compound), has been achieved through methods starting from α,γ-diaminobutyric acid. The synthesis involves elongation of the carbon chain of the starting amino acid, followed by N-methylation and amidination of an ω-amino group, demonstrating the complex synthetic routes required for components of these antibiotics (Nomoto & Shimoyama, 2001).
Molecular Structure Analysis
The crystal and molecular structure of blasticidin S hydrochloride pentahydrate, closely related to this compound, has been solved, revealing an anti conformation for the nucleoside base and a half-chair conformation for the 2',3'-unsaturated pyranosyl sugar. This detailed structural analysis provides insight into the antibiotic functions common to blasticidin S and potentially this compound, highlighting the division of hydrophilic and hydrophobic groups on opposite sides of the molecule (Swaminathan et al., 1981).
Chemical Reactions and Properties
Blasticidin S and its derivatives, including this compound, exhibit unique chemical reactions, particularly in their interaction with copper ions. Blasticidin S binds efficiently to Cu(II) ions, potentially preventing DNA from metal-induced damage, a property that might extend to this compound given their structural similarities. This interaction has implications for the use of blasticidin S in areas with serious copper contamination and suggests a protective role against metal toxicity (Stokowa-Sołtys & Jeżowska-Bojczuk, 2013).
Physical Properties Analysis
The physical properties of this compound, isolated as a calcium-chelated compound, include a melting point of 165.5-166.5°C and specific UV absorption maxima in 50% methanol. These properties, alongside its specific optical rotation in pyridine, contribute to our understanding of this compound's physicochemical characteristics, which are essential for its identification and purity assessment (Kono et al., 1968).
Chemical Properties Analysis
This compound's structure, characterized by multiple chiral centers and a complex molecular framework, indicates its chemical versatility and potential for interaction with biological systems. The inhibitory mechanism of this compound on aflatoxin production, involving the specific targeting of fungal biosynthetic pathways, showcases its unique chemical properties. This mechanism is attributed to its ability to disrupt protein synthesis in fungi, a property potentially shared with its derivatives and closely related compounds (Yoshinari et al., 2010).
Aplicaciones Científicas De Investigación
Inhibición de la Producción de Aflatoxina
Blasticidin A, junto con la aflastatina A, son metabolitos de Streptomyces que actúan como inhibidores específicos de la producción de aflatoxina por Aspergillus parasiticus {svg_1}. Esta aplicación es particularmente importante en el campo de la seguridad alimentaria, ya que las aflatoxinas son potentes carcinógenos producidos por ciertos mohos, y su presencia en alimentos y piensos es un riesgo significativo para la salud {svg_2}.
Inhibición de la Síntesis de Proteínas
This compound es un potente inhibidor de la síntesis de proteínas tanto en bacterias como en eucariotas {svg_3} {svg_4}. Actúa bloqueando la hidrólisis del peptidil-tRNA inducida por factores de liberación e inhibe la formación del enlace peptídico {svg_5} {svg_6}. Esta propiedad hace que this compound sea una herramienta valiosa en la investigación de biología molecular, particularmente en estudios que involucran la síntesis de proteínas y su regulación {svg_7} {svg_8}.
Agente de Selección en Cultivo Celular
This compound se utiliza como agente de selección tanto en células de mamíferos como en células bacterianas {svg_9}. Permite la selección de células que han incorporado un plásmido que lleva el gen de resistencia a la blasticidina, lo cual es crucial en las aplicaciones de ingeniería genética y biotecnología {svg_10}.
Actividad Antifúngica
This compound exhibe actividad contra los hongos {svg_11}. Esto podría potencialmente aprovecharse para el desarrollo de nuevos agentes antifúngicos, particularmente dada la creciente incidencia de infecciones fúngicas y la aparición de cepas fúngicas resistentes a los medicamentos {svg_12}.
Actividad Antinematodo
This compound también muestra actividad contra los nematodos {svg_13}. Los nematodos son un grupo diverso de organismos, muchos de los cuales son parásitos que causan enfermedades significativas en humanos y animales. La actividad antinematodo de this compound podría, por lo tanto, explotarse para fines terapéuticos {svg_14}.
Actividad Antitumoral
This compound es activo contra las células tumorales {svg_15}. Esto sugiere posibles aplicaciones en la terapia del cáncer, aunque se necesitarían más investigaciones para explorar completamente esta posibilidad {svg_16}.
Mecanismo De Acción
Target of Action
Blasticidin A, a bacterial metabolite originally isolated from S. resistomycificus strain 2A-327 , primarily targets the ribosome . The ribosome is a complex molecular machine that synthesizes proteins in cells, playing a crucial role in translating genetic information into functional proteins.
Mode of Action
This compound inhibits protein synthesis by interacting with its target, the ribosome . It works by inhibiting the termination step of translation and peptide bond formation to a lesser extent . This means that cells can no longer produce new proteins through the translation of mRNA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting the termination step of translation and peptide bond formation, this compound disrupts the normal functioning of this pathway, leading to a halt in protein production . This has downstream effects on all cellular processes that rely on the production of new proteins.
Result of Action
The primary result of this compound’s action is the inhibition of protein synthesis This can lead to a variety of molecular and cellular effects, depending on the specific proteins that are affected
Safety and Hazards
Direcciones Futuras
Recent advances in genome sequencing technology have rapidly clarified the biosynthesis of nucleoside antibiotics . This has made it possible to discover new nucleoside antibiotics by genome mining methods . A new natural product analog of blasticidin S has been identified, which exhibits up to 16-fold-improved potency against a range of laboratory and clinical bacterial strains .
Propiedades
IUPAC Name |
1-methyl-3-[1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[3,4,5,6-tetrahydroxy-6-(2-hydroxydodecyl)oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H107NO23/c1-9-10-11-12-13-14-15-16-17-35(60)27-58(81)56(79)55(78)53(76)46(82-58)26-44(69)52(75)54(77)51(74)43(68)24-38(63)22-36(61)21-37(62)23-39(64)32(5)49(72)33(6)40(65)25-41(66)34(7)50(73)42(67)20-30(3)18-29(2)19-31(4)48(71)47-45(70)28-59(8)57(47)80/h19,29-30,32-44,46,49-56,60-69,71-79,81H,9-18,20-28H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBSMETZVCGSHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)CN(C2=O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H107NO23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1186.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
ANone: Blasticidin A is a known inhibitor of protein synthesis. It primarily acts by inhibiting peptidyl transferase activity within the ribosome, ultimately blocking the formation of peptide bonds and halting protein synthesis [].
ANone: While this compound effectively inhibits aflatoxin production, its exact target(s) within this pathway are not fully characterized. Research suggests that it may interact with protein tyrosine phosphatases involved in regulating aflatoxin biosynthesis. Specifically, this compound inhibits the activity of recombinant AfPTP1B-1, a protein tyrosine phosphatase homolog found in Aspergillus flavus, more potently than Dephostatin, another known phosphatase inhibitor [].
ANone: this compound delays the expression of aflR, a gene encoding a key regulatory protein for aflatoxin production, and also delays the expression of genes encoding enzymes involved in the aflatoxin biosynthetic pathway []. This suggests that protein synthesis inhibition indirectly affects aflatoxin production by interfering with the production of regulatory and biosynthetic proteins.
ANone: The molecular formula of this compound is C51-52H99-101O23N1/2Ca with a melting point of 165.5-166.5 °C [].
ANone: Yes, this compound exhibits a maximum absorbance (λmax) at 246 nm and 298 nm when dissolved in 50% methanol [].
ANone: this compound is a tetramic acid derivative characterized by a highly oxygenated long alkyl chain. This structure shares similarities with aflastatin A, another inhibitor of aflatoxin production [, ].
ANone: The eight chiral centers at C-4, 6, 31, 32, 33, 34, 35, and 37 of this compound have been chemically determined []. These chiral centers likely contribute to the specific interactions of this compound with its biological targets.
ANone: this compound shows stability in dark conditions but gradually decomposes upon exposure to sunlight []. This suggests that storage and handling of this compound should minimize light exposure to maintain its efficacy.
ANone: this compound itself is not known to have direct catalytic properties. Its mode of action primarily involves binding and inhibiting specific targets rather than catalyzing chemical reactions.
ANone: this compound is widely used as a selection agent in cell culture for the generation of stable cell lines [, , ]. It is also a valuable tool for studying protein synthesis and investigating pathways related to aflatoxin production [, ].
ANone: While detailed computational studies specifically focusing on this compound are limited in the provided research, molecular modeling studies comparing this compound to other nucleoside antibiotics could offer insights into its structure-activity relationship and potential interactions with its targets.
ANone: Derivatives of this compound lacking the tetramic acid moiety retain inhibitory activity against aflatoxin production but lose their antifungal activity []. This suggests that the tetramic acid moiety is crucial for antifungal activity but not essential for inhibiting aflatoxin production.
ANone: Derivatives that specifically target aflatoxin production without affecting fungal growth could be valuable tools for studying aflatoxin biosynthesis and developing targeted strategies to mitigate aflatoxin contamination in food and agriculture [].
ANone: While specific formulation strategies are not extensively discussed in the provided research, the sensitivity of this compound to light suggests that formulations should prioritize protecting it from light exposure. This could involve using opaque packaging or adding stabilizing agents to the formulation.
ANone: this compound was isolated in its crystalline form as a calcium-chelated compound in the 1950s. It was found to exhibit activity against various microorganisms with relatively low toxicity to mice when administered orally [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1149482.png)

![1H-cyclopenta[c]pyrrol-4-one](/img/structure/B1149489.png)
![(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B1149491.png)


![[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149496.png)
